

Application Note: TD034 in Metabolic Studies

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Compound of Interest

Compound Name: TD034

Cat. No.: B15545039

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Introduction

TD034 is a potent, selective, and reversible non-covalent inhibitor of Histone Deacetylase 11 (HDAC11), with a reported IC₅₀ of 5.1 nM and a K_i of 1.5 nM. Unlike many other HDAC inhibitors, **TD034** displays high selectivity for HDAC11 over other HDACs and sirtuins. Mechanistically, **TD034** has been shown to inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism. Additionally, treatment with **TD034** leads to a reduction in the protein levels of Yes-associated protein 1 (YAP1), a critical downstream effector of the Hippo signaling pathway. Given the integral roles of HDAC11, SHMT2, and the Hippo-YAP1 pathway in cellular metabolism, **TD034** presents a valuable tool for investigating metabolic regulation and its dysregulation in various diseases, including cancer and metabolic disorders.

Scientific Background

The Role of HDAC11 in Metabolism

HDAC11, the sole member of the class IV histone deacetylases, is increasingly recognized as a significant regulator of metabolic processes.^{[1][2][3][4]} Beyond its canonical role in histone deacetylation, HDAC11 possesses robust fatty acid deacylase activity.^[5] Studies have demonstrated that the genetic depletion or inhibition of HDAC11 can lead to profound metabolic changes. For instance, HDAC11 knockout mice are resistant to high-fat diet-induced obesity and exhibit improved insulin sensitivity and glucose tolerance. This is associated with increased energy expenditure and the browning of white adipose tissue. In skeletal muscle,

HDAC11 deficiency enhances mitochondrial content and promotes a shift from glycolytic to oxidative metabolism, leading to increased fatty acid β -oxidation.

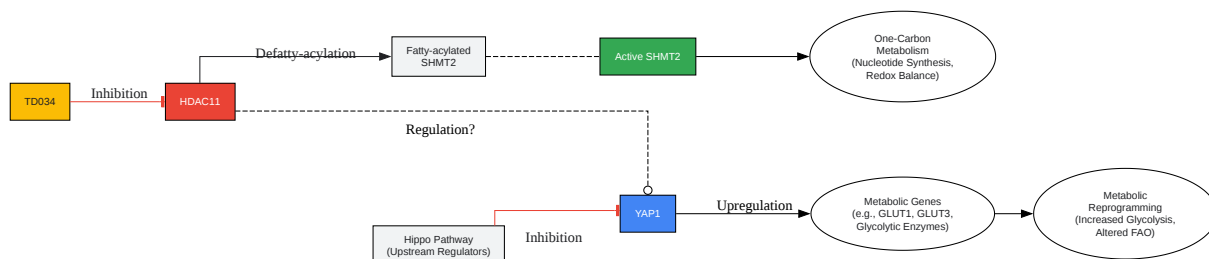
SHMT2: A Nexus of One-Carbon Metabolism and Post-Translational Regulation

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that catalyzes the reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for the maintenance of cellular redox balance. The activity of SHMT2 is tightly regulated by post-translational modifications, including acetylation and fatty acylation. HDAC11 has been identified as a key enzyme responsible for the defatty acylation of SHMT2. While the precise functional consequence of SHMT2 fatty acylation is an active area of research, its regulation by HDAC11 suggests a direct link between this deacetylase and the control of one-carbon metabolic flux.

The Hippo-YAP1 Pathway: A Hub for Metabolic Reprogramming

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effector is the transcriptional co-activator YAP1. When the Hippo pathway is inactive, YAP1 translocates to the nucleus and promotes the expression of genes involved in cell growth and proliferation. Emerging evidence has solidified the role of the Hippo-YAP1 pathway as a central hub in metabolic reprogramming. YAP1 has been shown to drive glycolysis by upregulating the expression of glucose transporters like GLUT1 and GLUT3, as well as several key glycolytic enzymes. Furthermore, YAP1 can stimulate the uptake of amino acids and influence lipid metabolism. The finding that **TD034** decreases YAP1 protein levels suggests that this compound can be utilized to probe the metabolic consequences of downregulating this critical signaling node.

Proposed Signaling Pathway of TD034 in Metabolic Regulation



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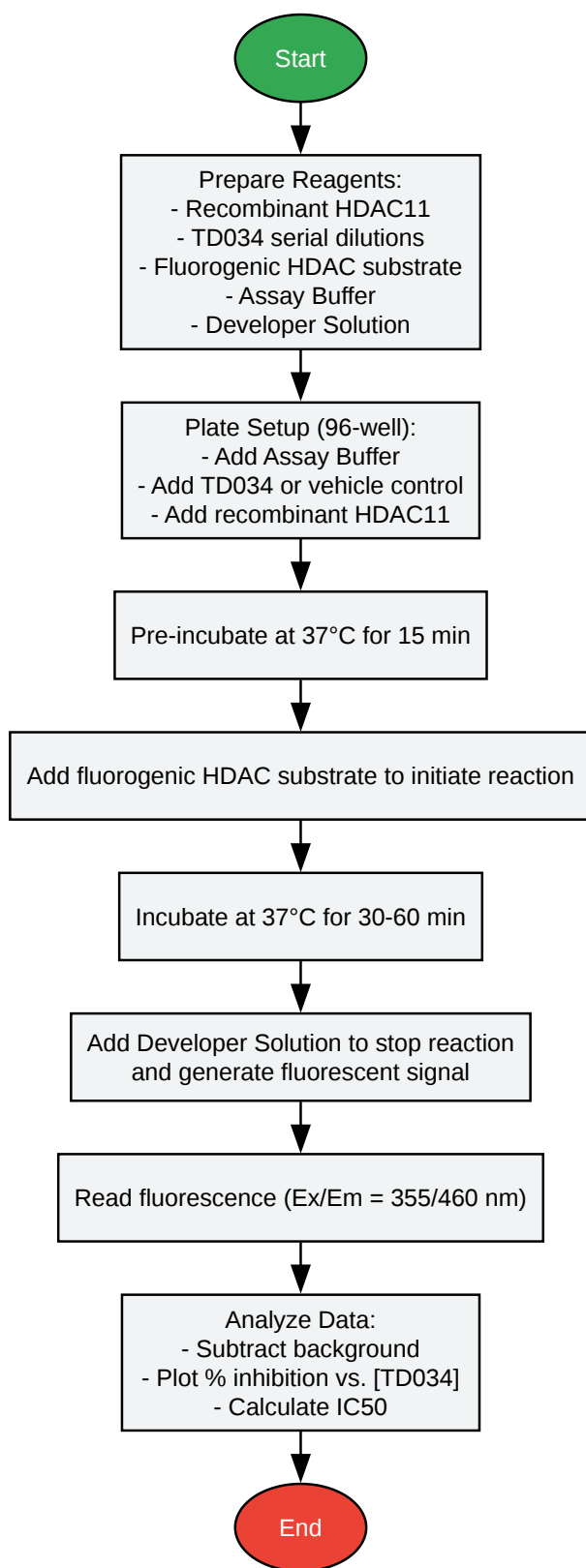
Caption: Proposed mechanism of **TD034** in metabolic regulation.

Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of **TD034** in a cellular context.

In Vitro HDAC11 Activity Assay

This protocol is designed to confirm the direct inhibitory effect of **TD034** on HDAC11 enzymatic activity.



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Caption: Workflow for in vitro HDAC11 activity assay.

Materials:

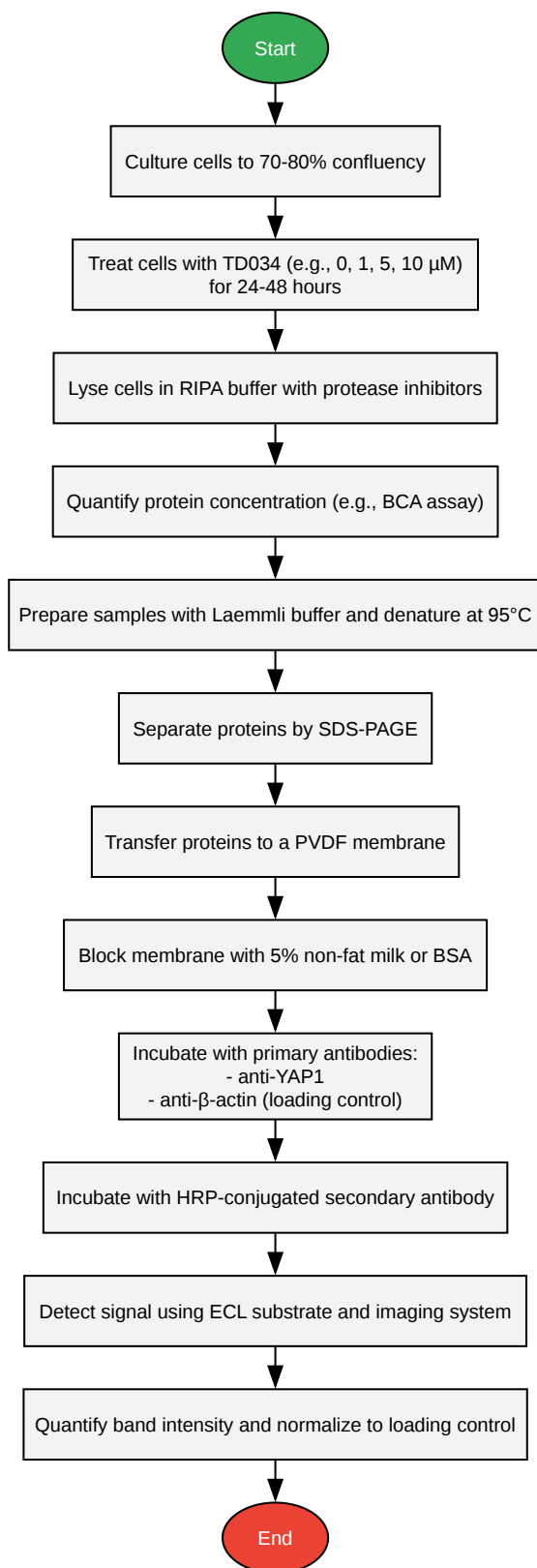
- Recombinant human HDAC11
- **TD034**
- Fluorometric HDAC Activity Assay Kit (e.g., Abcam ab156064 or similar)
- 96-well black microplate
- Microplate reader with fluorescence capabilities

Procedure:

- Prepare a serial dilution of **TD034** in assay buffer. Recommended concentration range: 0.1 nM to 10 μ M.
- In a 96-well plate, add assay buffer, **TD034** dilutions (or vehicle control), and recombinant HDAC11 enzyme.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop the reaction and generate the fluorescent signal by adding the developer solution as per the manufacturer's instructions.
- Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 355/460 nm).
- Calculate the percent inhibition for each **TD034** concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of YAP1 Protein Levels

This protocol details the assessment of **TD034**'s effect on total YAP1 protein levels in a chosen cell line.



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